Aminobenzoate potassium Aminobenzoate potassium Aminobenzoate Potassium is the potassium salt form of aminobenzoate, with anti-inflammatory and antifibrotic activities. Aminobenzoate potassium increases oxygen uptake at the tissue level and may enhance monoamine oxidase (MAO) activity, which requires oxygen as a substrate. Enhanced MAO activity maybe accountable for the prevention or regression of fibrosis, which may occur due to too much serotonin or too little MAO activity.
An aminobenzoic acid isomer that combines with pteridine and GLUTAMIC ACID to form FOLIC ACID. The fact that 4-aminobenzoic acid absorbs light throughout the UVB range has also resulted in its use as an ingredient in SUNSCREENS.
Brand Name: Vulcanchem
CAS No.: 138-84-1
VCID: VC20873539
InChI: InChI=1S/C7H7NO2.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);
SMILES: C1=CC(=CC=C1C(=O)[O-])N.[K+]
Molecular Formula: C7H7KNO2
Molecular Weight: 176.23 g/mol

Aminobenzoate potassium

CAS No.: 138-84-1

Cat. No.: VC20873539

Molecular Formula: C7H7KNO2

Molecular Weight: 176.23 g/mol

* For research use only. Not for human or veterinary use.

Aminobenzoate potassium - 138-84-1

Specification

Description Aminobenzoate Potassium is the potassium salt form of aminobenzoate, with anti-inflammatory and antifibrotic activities. Aminobenzoate potassium increases oxygen uptake at the tissue level and may enhance monoamine oxidase (MAO) activity, which requires oxygen as a substrate. Enhanced MAO activity maybe accountable for the prevention or regression of fibrosis, which may occur due to too much serotonin or too little MAO activity.
An aminobenzoic acid isomer that combines with pteridine and GLUTAMIC ACID to form FOLIC ACID. The fact that 4-aminobenzoic acid absorbs light throughout the UVB range has also resulted in its use as an ingredient in SUNSCREENS.
CAS No. 138-84-1
Molecular Formula C7H7KNO2
Molecular Weight 176.23 g/mol
IUPAC Name potassium;4-aminobenzoate
Standard InChI InChI=1S/C7H7NO2.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);
Standard InChI Key YXGFRNGNLWDFIV-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=CC=C1C(=O)[O-])N.[K+]
SMILES C1=CC(=CC=C1C(=O)[O-])N.[K+]
Canonical SMILES C1=CC(=CC=C1C(=O)O)N.[K]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator